2-Cyanopyridine
Overview
Description
2-Cyanopyridine, also known as pyridine-2-carbonitrile, is an organic compound with the molecular formula C6H4N2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a derivative of pyridine, where a cyano group is attached to the second carbon atom of the pyridine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanopyridine can be synthesized through several methods. One common method involves the reaction of 2-bromopyridine with sodium cyanide in the presence of a copper catalyst. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide at elevated temperatures. Another method involves the dehydration of nicotinamide using phosphorus oxychloride or thionyl chloride.
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of 2-methylpyridine. This process involves the reaction of 2-methylpyridine with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide, at high temperatures. The reaction yields this compound along with water and other by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopyridine undergoes various chemical reactions, including:
Hydrolysis: When refluxed with water in the presence of nickel or copper oxide, this compound is hydrolyzed to form nicotinamide.
Reduction: this compound can be reduced to 2-aminopyridine using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, such as the reaction with thiols to form thiazoline derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, nickel or copper oxide, reflux conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Thiols, mild aqueous conditions.
Major Products:
Hydrolysis: Nicotinamide.
Reduction: 2-Aminopyridine.
Substitution: Thiazoline derivatives.
Scientific Research Applications
2-Cyanopyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: this compound derivatives are used in the modification of peptides and proteins, particularly in cysteine bioconjugation.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
Industry: this compound is used in the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-cyanopyridine involves its reactivity with nucleophiles. For instance, in cysteine bioconjugation, the cyano group of this compound reacts with the thiol group of cysteine, forming a thiazoline ring. This reaction is facilitated by the electron-withdrawing nature of the cyano group, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack.
Comparison with Similar Compounds
2-Cyanopyridine can be compared with other cyanopyridine derivatives such as 3-cyanopyridine and 4-cyanopyridine. While all these compounds contain a cyano group attached to the pyridine ring, their reactivity and applications differ due to the position of the cyano group:
3-Cyanopyridine: Primarily used in the synthesis of nicotinic acid and its derivatives.
4-Cyanopyridine: Used in the synthesis of various pharmaceuticals and as a precursor for the preparation of 4-pyridinecarboxamide.
The unique position of the cyano group in this compound makes it particularly useful in specific synthetic applications, such as the formation of thiazoline rings in cysteine bioconjugation.
Properties
IUPAC Name |
pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNVQNRYTPFDDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021843 | |
Record name | 2-Pyridinecarbonitrile | |
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Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [HSDB] Low melting solid; mp = 26-28 deg C; [MSDSonline] | |
Record name | 2-Pyridinecarbonitrile | |
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Record name | 2-Pyridinecarbonitrile | |
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Boiling Point |
224.5 °C | |
Record name | 2-PYRIDINECARBONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, alcohol, ether, and benzene., Soluble in chloroform; slightly soluble in petroleum ether. | |
Record name | 2-PYRIDINECARBONITRILE | |
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Density |
1.0810 @ 25 °C | |
Record name | 2-PYRIDINECARBONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |
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Vapor Pressure |
0.09 [mmHg] | |
Record name | 2-Pyridinecarbonitrile | |
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Color/Form |
NEEDLES OR PRISMS FROM ETHER | |
CAS No. |
100-70-9, 29386-66-1 | |
Record name | 2-Cyanopyridine | |
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Record name | 2-Pyridinecarbonitrile | |
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Record name | Pyridinecarbonitrile | |
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Record name | 2-Cyanopyridine | |
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Record name | 2-Pyridinecarbonitrile | |
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Record name | 2-Pyridinecarbonitrile | |
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Record name | Pyridine-2-carbonitrile | |
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Record name | 2-PYRIDINECARBONITRILE | |
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Record name | 2-PYRIDINECARBONITRILE | |
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Melting Point |
29 °C | |
Record name | 2-PYRIDINECARBONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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